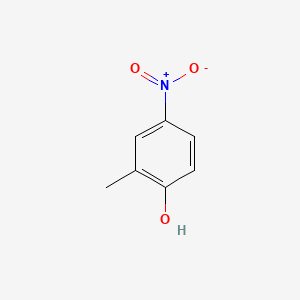

2-Methyl-4-nitrophenol

Description

Overview of Nitrophenol Derivatives in Environmental and Biological Research

Nitrophenols (NPs) are a class of organic compounds derived from phenol (B47542) that have a nitro group attached to the aromatic ring. ontosight.ai They are in high demand for synthetic chemistry and have extensive applications in various industries, including the manufacturing of dyes, pigments, pharmaceuticals, pesticides, fungicides, and explosives. jebas.orgresearchgate.netwaterquality.gov.au This widespread use and production result in their continuous discharge into the environment, leading to the pollution of soil, groundwater, and rivers. jebas.orgresearchgate.net

The presence of the nitro group makes these compounds generally more resistant to degradation than other phenols. jebas.orgresearchgate.netwaterquality.gov.au Consequently, they are considered hazardous, toxic, and persistent xenobiotic chemicals. jebas.orgresearchgate.net Their release into the environment is primarily from industrial effluents, vehicle exhaust, and the atmospheric photochemical reactions of aromatic compounds like benzene (B151609) and toluene (B28343). cdc.govsdu.edu.cn Notably, there are no known natural sources of nitrophenols. cdc.gov 4-Nitrophenol (B140041), for example, can also be formed from the degradation of certain organophosphate insecticides like methyl parathion (B1678463). cdc.govnih.gov

Due to their environmental persistence and potential toxicity to various organisms, including aquatic life, significant research has focused on the degradation and remediation of nitrophenols. ontosight.aijebas.orgwho.int Research areas include bioremediation using microorganisms that can utilize nitrophenols as a carbon source, as well as various chemical and physical removal methods. jebas.orgnih.govresearchgate.net These include advanced oxidation processes (AOPs), advanced reduction processes (ARPs), and photocatalysis. researchgate.nettandfonline.com The reduction of nitrophenols to their corresponding aminophenols is a particularly valuable transformation, as aminophenols are important intermediates in pharmaceutical synthesis. tandfonline.com

Significance of 2-Methyl-4-nitrophenol as a Specific Nitrophenol Isomer in Contemporary Studies

This compound (also known as 4-nitro-o-cresol) holds particular importance in contemporary research primarily due to its presence in the environment as a specific pollutant marker and as a target for novel catalytic processes. ontosight.aiguidechem.com It is recognized as one of the nitrated aromatic compounds found in fine particulate matter (PM2.5) in the atmosphere and has been identified in diesel exhaust particles (DEP). sdu.edu.cnsdu.edu.cnnih.gov Studies have shown that this compound is among the most prevalent nitrated phenols in atmospheric samples, alongside isomers like 3-methyl-4-nitrophenol (B363926). sdu.edu.cn Its concentration has been observed to increase during foggy days, highlighting its role in atmospheric chemistry. sdu.edu.cn

The compound is a subject of study for its potential biological activities; for instance, it was identified as one of the compounds in diesel exhaust particles showing potential vasodilatation activity in rats. chemicalbook.comsigmaaldrich.com Furthermore, this compound is used as a target compound in studies measuring methylnitrophenol concentrations in atmospheric matter and as an internal standard for determining monoaromatic nitro compounds in aerosols. chemicalbook.comsigmaaldrich.com

In the field of materials science and catalysis, the reduction of this compound serves as a model reaction for evaluating the efficiency of new catalysts. Recent research has explored its reduction using advanced materials like N-doped porous carbon derived from biomass and porous carbon-encapsulated gold nanoparticles. chemicalbook.comsigmaaldrich.comnih.gov These studies are significant as they aim to develop cost-effective, efficient, and metal-free strategies for degrading nitrophenolic pollutants. nih.gov

Historical Perspectives on this compound Research Trajectories

The research trajectory for this compound has evolved from fundamental synthesis and characterization to a more applied focus on its environmental impact and remediation. Early research efforts would have centered on its chemical synthesis, with established methods including the nitration of o-cresol (B1677501) or the oxidation of 2-methyl-4-nitrosophenol. ontosight.aiguidechem.comprepchem.com The compound's physical and chemical properties, such as its crystalline structure, have also been a subject of study, revealing the molecule to be nearly planar. chemicalbook.comsigmaaldrich.comresearchgate.net

In later years, with the advancement of analytical techniques and a growing awareness of environmental pollution, the focus of research shifted. Scientists began identifying this compound as a component of complex environmental mixtures, such as atmospheric aerosols and vehicle emissions. sdu.edu.cnnih.gov Studies in the 1990s and 2000s established its presence in rainwater and diesel exhaust, linking it to anthropogenic pollution sources. nih.govresearchgate.net

The contemporary research landscape, particularly from the 2010s onwards, is increasingly dominated by studies on its environmental fate and, most notably, its degradation and transformation. This recent work includes detailed investigations into its catalytic reduction, exploring novel and green catalysts. nih.gov There is also a growing interest in understanding its atmospheric formation mechanisms, such as its origin from the oxidation of toluene. researchgate.net This progression reflects a broader trend in environmental science: moving from identification to understanding the behavior and ultimately finding solutions for the removal of persistent organic pollutants.

Current Research Gaps and Future Directions in this compound Scholarship

While significant progress has been made, several research gaps remain in the understanding of this compound and nitrophenols in general. A primary challenge is the development of practical, large-scale, and cost-effective remediation technologies. jebas.orgresearchgate.net Although many microbial strains and catalytic systems have shown promise in laboratory settings, successful in-situ and ex-situ applications for decontaminating polluted environments are still limited. jebas.orgresearchgate.net

Future research is likely to focus on several key areas:

Advanced Remediation Techniques: There is a need for more explorative studies using efficient aerobic-anaerobic bacterial consortia and integrated systems (e.g., microbe-plant combinations) for bioremediation. jebas.orgresearchgate.net The development of metal-free, robust, and recyclable catalysts for the chemical reduction of this compound is a promising avenue for green chemistry applications. nih.gov

Mechanistic Understanding of Atmospheric Chemistry: The photochemical transformation of nitrophenols on the surface of atmospheric particulates is not fully understood. pnas.org A significant gap exists in clarifying the reaction pathways, especially the role of visible light and nonradical species like singlet oxygen in their degradation, which influences their atmospheric lifetime and impact on air quality. pnas.org

"Omics" and Molecular Approaches: The application of advanced techniques, including genomics, proteomics, and metabolomics ("omics"), can provide deeper insights into the microbial degradation pathways of nitrophenols. jebas.orgresearchgate.net Understanding the specific enzymes and genes involved, such as the pnp gene cluster responsible for p-nitrophenol degradation, can be extended to isomers like this compound to enhance the efficiency of biodegradation through genetic engineering. frontiersin.org

Isomer-Specific Fate and Transport: While often grouped with other nitrophenols, the specific environmental fate, transport, and toxicity of this compound require more focused investigation. Comparative studies with other isomers are needed to better assess its relative contribution to environmental pollution and to develop more targeted monitoring and control strategies. researchgate.net

Addressing these gaps will be crucial for developing a comprehensive understanding of this compound's role in the environment and for creating effective strategies to mitigate its impact.

Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes key physical and chemical properties of the compound. Data is compiled from multiple chemical databases and research articles.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₇NO₃ | ontosight.aicymitquimica.com |

| Molecular Weight | 153.14 g/mol | sigmaaldrich.comchemeo.com |

| CAS Number | 99-53-6 | guidechem.comsigmaaldrich.com |

| Appearance | Pale yellow crystalline solid | ontosight.aiguidechem.comcymitquimica.com |

| Melting Point | 93-98 °C | chemicalbook.comsigmaaldrich.com |

| Water Solubility | Moderately soluble / Sparingly soluble (~0.1 g/100 mL at 20°C) | ontosight.aiguidechem.comcymitquimica.com |

| pKa | 7.43 ± 0.22 | guidechem.com |

| logP (Octanol/Water Partition Coefficient) | 1.609 | chemeo.com |

Table 2: Selected Research Findings on this compound

This table highlights specific findings from various research studies, demonstrating the compound's relevance in environmental and catalytic research.

| Research Focus | Key Finding | Reference(s) |

| Environmental Occurrence | Identified as a significant component of nitrated aromatic compounds in atmospheric fine particulate matter (PM2.5), with increased concentrations during foggy days. | sdu.edu.cn |

| Pollutant Source | Detected in diesel exhaust particles (DEP) through acid-base extraction and GC-MS analysis. | nih.gov |

| Atmospheric Chemistry | Proposed as a secondary product from the atmospheric oxidation of toluene. | researchgate.net |

| Biochemical Degradation | The enzymes (PnpA, PnpB) that degrade p-nitrophenol in Burkholderia sp. strain SJ98 are also likely responsible for the degradation of 3-methyl-4-nitrophenol, a structurally similar isomer. | frontiersin.org |

| Catalytic Reduction | N-doped porous carbon derived from pumpkin was shown to be an efficient, metal-free catalyst for the reduction of this compound. | nih.gov |

| Catalytic Reduction | The reduction of this compound has been investigated using porous carbon-encapsulated gold nanoparticles. | chemicalbook.comsigmaaldrich.com |

Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQPMQNHVQVVMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073889 | |

| Record name | Phenol, 2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99-53-6 | |

| Record name | 2-Methyl-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-4-NITROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-4-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/105DL35HIB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies for 2 Methyl 4 Nitrophenol

Classical Synthetic Approaches for 2-Methyl-4-nitrophenol Production

The traditional synthesis of this compound often commences from simple aromatic precursors, such as benzene (B151609) or toluene (B28343), and involves a sequence of electrophilic aromatic substitution and functional group interconversions. echemi.comstackexchange.com A common and illustrative pathway starts with the nitration of o-cresol (B1677501). ontosight.ai

Friedel-Crafts Alkylation Precursors in this compound Synthesis

A foundational step in many synthetic routes to this compound involves the Friedel-Crafts alkylation of benzene to produce toluene. echemi.comstackexchange.com This reaction typically employs an alkyl halide, such as methyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). stackexchange.com While effective, this method is not without its challenges. Polyalkylation can occur because the initial product, toluene, is more reactive than the starting material, benzene. stackexchange.com To mitigate this, an excess of benzene is often used to favor the formation of the mono-alkylated product. stackexchange.com It's crucial to perform the alkylation before introducing deactivating groups like the nitro group, as Friedel-Crafts reactions are generally ineffective on deactivated aromatic rings. stackexchange.com

| Reaction | Reactants | Catalyst | Key Considerations |

| Friedel-Crafts Alkylation | Benzene, Methyl Chloride | AlCl₃ | Potential for polyalkylation; use excess benzene to favor mono-alkylation. stackexchange.com |

Electrophilic Nitration Strategies for Aromatic Ring Functionalization

The introduction of a nitro group onto the aromatic ring is a critical step and is typically achieved through electrophilic nitration. stackexchange.com The nitration of o-cresol, a direct precursor, with a mixture of nitric acid and sulfuric acid yields this compound. ontosight.ai The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). youtube.com

The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the aromatic ring. In o-cresol, both the hydroxyl (-OH) and methyl (-CH₃) groups are ortho-, para-directing activators. chemcess.com The hydroxyl group is a stronger activator than the methyl group, and therefore, its directing effect predominates. echemi.comstackexchange.com This leads to the preferential substitution of the nitro group at the para position relative to the hydroxyl group, resulting in the desired this compound. echemi.comstackexchange.com

Studies on the nitration of cresols in aqueous sulfuric acid have shown that the ratio of isomers formed, such as 2-methyl-6-nitrophenol (B87177) to the 4-nitro isomer, can be influenced by the concentration of the sulfuric acid. rsc.orgrsc.org

| Substrate | Reagents | Product | Key Factors |

| o-Cresol | Nitric Acid, Sulfuric Acid | This compound, 2-Methyl-6-nitrophenol | Hydroxyl group is a stronger para-director than the methyl group. echemi.comstackexchange.com Sulfuric acid concentration affects isomer ratios. rsc.orgrsc.org |

| Toluene | Nitric Acid, Sulfuric Acid | o-Nitrotoluene, p-Nitrotoluene | Methyl group is an ortho-, para-director. |

Hydroxyl Group Introduction via Sandmeyer Reaction Pathways

An alternative strategy for synthesizing this compound involves introducing the hydroxyl group at a later stage using the Sandmeyer reaction. echemi.comstackexchange.comwikipedia.org This powerful transformation allows for the conversion of an aromatic amino group into a hydroxyl group via a diazonium salt intermediate. wikipedia.orgbyjus.comorganic-chemistry.org

A possible synthetic sequence begins with the nitration of toluene to yield a mixture of o-nitrotoluene and p-nitrotoluene. The isomers are separated, and the o-nitrotoluene is then reduced to o-toluidine (B26562) (2-methylaniline). The reduction can be carried out using various methods, including catalytic hydrogenation or reaction with metals like tin in hydrochloric acid. stackexchange.com

The resulting o-toluidine is then diazotized by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt. vaia.com Finally, the diazonium salt is decomposed in the presence of water, often with heating or the use of a copper(I) oxide catalyst, to introduce the hydroxyl group and form o-cresol. stackexchange.comwikipedia.org Subsequent nitration of the o-cresol then yields this compound. stackexchange.com

| Starting Material | Reaction Sequence | Key Reagents | Intermediate |

| o-Nitrotoluene | 1. Reduction | 1. Sn, HCl or Catalytic Hydrogenation | 1. o-Toluidine |

| 2. Diazotization | 2. NaNO₂, HCl (0-5 °C) | 2. o-Toluenediazonium chloride | |

| 3. Hydrolysis | 3. H₂O, heat or Cu₂O | 3. o-Cresol | |

| 4. Nitration | 4. HNO₃, H₂SO₄ | 4. This compound |

Regioselectivity and Yield Optimization in this compound Synthesis

Achieving high yields of the desired this compound isomer is a primary concern in its synthesis. The regioselectivity of the nitration step is paramount. As previously mentioned, the strong para-directing effect of the hydroxyl group in o-cresol favors the formation of the 4-nitro isomer. echemi.comstackexchange.com However, the formation of the 2-methyl-6-nitrophenol isomer can still occur. rsc.orgrsc.org

To enhance the yield of the desired product, reaction conditions must be carefully controlled. For instance, in the nitration of o-cresol, the ratio of nitric acid to sulfuric acid and the reaction temperature can influence the product distribution. rsc.orgrsc.org Research has shown that the isomer ratio in the nitration of cresols is dependent on the sulfuric acid concentration. rsc.orgrsc.org

In synthetic routes starting from toluene, blocking strategies can be employed to improve regioselectivity. For example, sulfonation of toluene can be used to temporarily block the para position. The sulfonic acid group is a meta-director, which, in conjunction with the ortho-directing methyl group, can direct subsequent electrophilic attack to the desired ortho position. echemi.com The sulfonic acid group can later be removed by heating the reaction mixture. echemi.com

Recent studies have also explored methods to improve regioselectivity in nitration reactions, such as using aqueous sodium dodecylsulfate with dilute nitric acid, which can lead to high regioselectivity at room temperature. rsc.org Computational studies using density functional theory have also been employed to understand and predict the regioselectivity of electrophilic aromatic nitration. nih.gov

Advanced and Green Chemistry Synthetic Methodologies

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for chemical synthesis. This has led to the exploration of advanced and green chemistry approaches for the production of this compound and its precursors.

Catalytic Reduction of this compound Precursors

Catalytic reduction plays a significant role in several synthetic pathways to this compound, particularly in the conversion of nitro groups to amino groups as seen in the Sandmeyer reaction sequence. stackexchange.com Furthermore, the reduction of related dinitro compounds is an area of interest. For instance, the reduction of 2,4-dinitro-ortho-cresol, which can be present in industrial effluent streams, has been a subject of study. google.com

Modern catalytic systems offer improvements in terms of efficiency, selectivity, and environmental impact. The use of noble metal catalysts, such as platinum on an alumina (B75360) support (Pt/Al₂O₃), has been demonstrated for the continuous synthesis of paracetamol from 4-nitrophenol (B140041), a process that involves the reduction of a nitro group. acs.org Research into catalysts like porous carbon-encapsulated gold nanoparticles has also been conducted for the reduction of this compound itself. chemicalbook.com These advanced catalytic methods often allow for milder reaction conditions and can lead to higher yields and a reduction in waste products. researchgate.net

Novel Catalyst Systems for this compound Synthesis

The synthesis of this compound is traditionally achieved through the nitration of o-cresol using a mixture of nitric and sulfuric acids. sigmaaldrich.comontosight.ai However, research has explored novel catalytic systems to improve reaction conditions and efficiency. One such method involves the use of zinc chloride in an ultrasonic bath. In this procedure, 2-methyl-phenol is treated with nitric acid in the presence of zinc chloride and ethyl acetate, with the reaction facilitated by ultrasonic irradiation. researchgate.net

While many novel catalysts, such as pumpkin-derived N-doped porous carbon and various metal nanoparticles (e.g., gold, cobalt oxide), have been investigated for reactions involving nitrophenols, their application has predominantly focused on the reduction of the nitro group rather than the initial synthesis of the compound itself. chemicalbook.com

Sustainable Synthetic Routes for this compound

In line with the principles of green chemistry, sustainable methods for producing this compound have been developed to minimize hazardous waste and improve reaction efficiency.

A notable green method is the sonochemical-assisted synthesis using a recoverable protic ionic liquid. In this approach, m-cresol (B1676322) undergoes nitration using ferric nitrate (B79036) as the nitrating agent within triethylammonium (B8662869) nitrate, an ionic liquid that acts as a recoverable solvent. The reaction is conducted under ultrasonic irradiation, which allows for a high yield and short reaction time. The ionic liquid's steric hindrance through hydrogen bonding with the phenolic oxygen reportedly enhances para-selectivity, favoring the formation of the 4-nitro isomer. nih.gov A key advantage of this process is the ability to recover and reuse the ionic liquid for several consecutive runs, significantly reducing waste. nih.gov

Another advanced strategy that enhances sustainability focuses on improving selectivity to avoid the formation of unwanted isomers, which simplifies purification and reduces waste. This involves a multi-step process where a phenol (B47542) derivative is first reacted with an oxalyl halogen (like oxalyl chloride) to form a diphenyl oxalate (B1200264) ester derivative. oup.comechemi.com This intermediate is then nitrated, directing the nitro group with high selectivity to the para-position. The final step is the hydrolysis of the ester to yield the desired 4-nitrophenol derivative with high purity. oup.comechemi.com

Table 1: Comparison of Sustainable Synthesis Methods

| Method | Key Reagents/Catalysts | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Sonochemical Synthesis | Ferric nitrate, Triethylammonium nitrate (ionic liquid) | Ultrasonic irradiation, 30°C | Environmentally friendly, recoverable solvent, short reaction time, high yield. | nih.gov |

| Diphenyl Oxalate Ester Intermediate | Oxalyl chloride, Nitric acid/Sulfuric acid | Multi-step: Esterification, Nitration, Hydrolysis | High para-selectivity, high purity of final product, reduction of isomeric byproducts. | oup.comechemi.com |

Derivatization of this compound for Specific Research Applications

The basic structure of this compound can be chemically modified to create derivatives with properties tailored for specific research needs, ranging from biological assays to enhanced analytical detection.

Synthesis of this compound Sulfate (B86663) and Related Conjugates

This compound sulfate (MNPS) is a key conjugate used in biochemical research, particularly as a colorimetric substrate for assaying sulfatase enzyme activity. nih.gov Its synthesis has been achieved through a direct sulfonation protocol. The process involves dissolving this compound in a solution of carbon disulfide and N,N-dimethylaniline at 0°C. Chlorosulfonic acid is then added dropwise, and the reaction is allowed to proceed for approximately 18 hours as it warms to room temperature. The reaction is subsequently quenched with ice-cold potassium hydroxide (B78521) to yield the desired sulfate ester. nih.gov In biological contexts, this type of sulfate conjugation is catalyzed by sulfotransferase (SULT) enzymes. sigmaaldrich.comcphi-online.com

Formation of Halogenated Derivatives from this compound

Halogenated versions of this compound are synthesized for various chemical applications. Research indicates that this compound can serve as a starting material for the synthesis of 2-bromo-4-nitro-6-methylphenol. nih.gov

Furthermore, chlorination can be achieved via electrophilic substitution. Based on reactions with the parent compound 4-nitrophenol, it is expected that reaction with hypochlorous acid (HOCl) would lead to the formation of chlorinated derivatives. bas.bg The electron-donating hydroxyl and methyl groups on the this compound ring would direct the incoming chlorine atom to the vacant ortho and para positions relative to the hydroxyl group, likely resulting in compounds such as 2-chloro-6-methyl-4-nitrophenol.

Table 2: Examples of Halogenated Derivatives

| Starting Material | Reagent/Process | Resulting Derivative | Reference |

|---|---|---|---|

| This compound | Bromination (reagents not specified) | 2-bromo-4-nitro-6-methylphenol | nih.gov |

| 4-Nitrophenol (related compound) | Hypochlorous acid (HOCl) | 2-chloro-4-nitrophenol, 2,6-dichloro-4-nitrophenol | bas.bg |

Modifications for Enhanced Spectroscopic and Chromatographic Detection

Due to their high polarity, nitrophenols can produce poor, broad peaks during gas chromatography (GC) analysis. To overcome this and enhance sensitivity, this compound is often converted into less polar, more volatile derivatives. cphi-online.com

One common technique is methylation. The use of (trimethylsilyl)diazomethane to methylate the phenolic hydroxyl group results in significantly sharper and clearer chromatograms in GC-Mass Spectrometry (GC-MS) analysis, lowering the detection limit by approximately 100 times. cphi-online.com

Another major class of modifications is silylation. Flash-heater derivatization, where the analyte is co-injected with a silylating reagent, is an effective method. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to convert nitrophenols into their trimethylsilyl (B98337) (TMS) derivatives, which improves their chromatographic properties. researchgate.net For robust analysis of nitrophenols in environmental samples like rainwater, derivatization with N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MDBSTFA) to form t-butyldimethylsilyl (TBDMS) derivatives is employed for SPME-GC-MS analysis.

For liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS), derivatization with N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) has been shown to significantly improve the signal intensity of this compound, allowing for more sensitive detection.

Table 3: Derivatization Methods for Enhanced Analyical Detection

| Derivatizing Agent | Analytical Technique | Purpose | Reference |

|---|---|---|---|

| (Trimethylsilyl)diazomethane | GC-MS | Methylation to create a more volatile derivative for sharper peaks and lower detection limits. | cphi-online.com |

| BSTFA / MSTFA | GC / GC-MS | Silylation to form less polar TMS derivatives, improving chromatographic behavior. | researchgate.net |

| MDBSTFA | SPME-GC-MS | Formation of TBDMS derivatives for robust analysis in complex matrices. | |

| CAX-B | LC-ESI-MS/MS | Forms a charged derivative to enhance signal intensity and sensitivity. |

Environmental Occurrence, Fate, and Transport of 2 Methyl 4 Nitrophenol

Sources and Environmental Release Pathways of 2-Methyl-4-nitrophenol

This compound is not known to occur naturally. guidechem.comllojibwe.org Its release into the environment is primarily linked to combustion processes, atmospheric chemical reactions, and industrial and agricultural activities. cdc.govtidjma.tn

A significant pathway for the environmental release of this compound is through its formation and emission in the exhaust of diesel engines. nih.govnih.govscispace.com Research has confirmed its presence as a component of diesel exhaust particles (DEP). nih.govscispace.com Studies have successfully isolated and characterized this compound from the benzene (B151609) extract of DEP. scispace.com

One study quantified the amount of this compound in diesel exhaust particles collected from a specific engine type. The findings from this research are detailed in the table below.

| Compound | Concentration in Diesel Exhaust Particles (mg/kg) |

| This compound | 34 |

| 3-Methyl-4-nitrophenol (B363926) | 28 |

| 4-Nitrophenol (B140041) | 15 |

| Data sourced from a study on compounds isolated from diesel exhaust particles. scispace.com |

The formation of nitrophenols in vehicle exhaust is understood to occur through the thermal reaction of fuel components with oxides of nitrogen during combustion. cdc.govnih.gov Specifically, the nitration of antioxidant additives in diesel fuel, such as phenolic compounds, can lead to the formation of nitrophenol derivatives during combustion. acs.orgacs.orgfigshare.com

This compound can be formed directly in the atmosphere through photochemical reactions. cdc.gov This secondary formation involves the gas-phase reaction of aromatic precursors with nitrogen oxides, which are common air pollutants. cdc.govresearchgate.net The primary aromatic precursor for this compound is o-cresol (B1677501), which is a methylated phenol (B47542). epa.gov

The atmospheric formation process typically involves the oxidation of precursor compounds like toluene (B28343) and cresols by hydroxyl (OH) or nitrate (B79036) (NO₃) radicals in the presence of nitrogen dioxide (NO₂). researchgate.netnoaa.gov For example, experiments have identified this compound as a product of the reaction between toluene oxides and nitrogen dioxide in the air. epa.gov These reactions are a key pathway for the presence of nitrophenols in areas with significant photochemical smog. epa.gov

Industrial activities are a primary source of nitrophenol contamination. tidjma.tntidjma.tn this compound is utilized as an intermediate in the synthesis of various commercial products, including dyes, pigments, and pharmaceuticals. guidechem.com Releases can occur during the manufacturing, processing, and handling of these chemicals. llojibwe.orgcdc.gov Industrial wastewater discharges can introduce significant amounts of nitrophenols into aquatic environments. tidjma.tntidjma.tn

Environmental Distribution and Partitioning Dynamics

Once released into the environment, this compound is distributed among various environmental compartments, including the air, water, and soil. Its movement and final destination are dictated by its physical and chemical properties, such as vapor pressure and water solubility.

In the atmosphere, this compound can exist in both the gas (vapor) phase and the particle phase, where it is adsorbed onto atmospheric particulate matter. sdu.edu.cnsdu.edu.cn The distribution between these two phases, known as gas-particle partitioning, is a dynamic process influenced by ambient temperature and the compound's volatility. sdu.edu.cnsdu.edu.cn

Generally, as temperatures decrease, semi-volatile compounds like this compound tend to partition more from the gas phase to the particle phase. sdu.edu.cn Studies conducted in urban environments have found that methyl-nitrophenols are present in both fine and coarse particles, as well as in the gaseous phase. sdu.edu.cn Research has also highlighted its suitability as a target compound for measuring methylnitrophenol concentrations in atmospheric particulate matter. chemicalbook.comscientificlabs.co.uk The partitioning behavior is critical for understanding its atmospheric lifetime and transport distance, as compounds in the particulate phase can be transported over longer distances.

This compound exhibits limited solubility in water. guidechem.com This property plays a crucial role in its transport and fate in aquatic environments and its removal from the atmosphere.

Key Solubility Data for this compound

| Property | Value |

|---|---|

| Water Solubility | Approx. 0.1 g/100 mL (at 20°C) |

Data sourced from chemical property guides. guidechem.com

Despite its limited solubility, the presence of this compound in the atmosphere allows it to partition into the aqueous phase of clouds, fog, and rain. epa.govsdu.edu.cn This process, known as wet deposition, is an important mechanism for transferring the compound from the air to surface waters and soil. cdc.gov Once in an aqueous environment, its transport is governed by water currents and its potential to adsorb to sediment. The compound's solubility and partitioning behavior are essential for predicting its concentration and persistence in water bodies. cdc.govsdu.edu.cn

Soil and Sediment Sorption Characteristics

The mobility of this compound in the terrestrial and aquatic environments is significantly influenced by its tendency to adsorb to soil and sediment particles. This adsorption behavior is scientifically quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc), which indicates the compound's propensity to bind to organic matter in these matrices. A higher Koc value suggests stronger binding and consequently, lower mobility.

For nitrophenols in general, the degree of sorption is influenced by factors such as the organic matter content of the soil or sediment, the pH of the surrounding medium, and the specific chemical structure of the nitrophenol isomer. For instance, 4-nitrophenol has been observed to be more readily adsorbed than phenol. epa.gov The nitro group, being an electron-withdrawing group, can influence the electronic properties of the phenol ring and its interaction with soil and sediment components.

To provide a quantitative estimate, the Koc value can be predicted using computational models based on the compound's chemical structure. These models often utilize the octanol-water partition coefficient (Kow), a measure of a chemical's lipophilicity, to estimate its environmental partitioning.

Table 1: Physicochemical Properties Influencing Soil and Sediment Sorption of this compound

| Property | Value | Implication for Sorption |

| Chemical Formula | C7H7NO3 | Provides basic molecular information. |

| Molecular Weight | 153.14 g/mol | Influences diffusion and transport. |

| Water Solubility | Sparingly soluble | Lower solubility can lead to higher sorption. |

| pKa | 7.43 (Predicted) nih.gov | Affects the ionization state in different pH environments, influencing sorption. |

Note: Experimental Koc values for this compound are needed for a more precise assessment of its environmental mobility.

Bioaccumulation Potential in Environmental Systems

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure (e.g., water, food). The potential for a chemical to bioaccumulate is a critical factor in assessing its environmental risk, as it can lead to the concentration of the substance in organisms at higher trophic levels.

The bioaccumulation potential of organic compounds is often estimated using the bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to the chemical concentration in the surrounding water at steady state. A key predictor of BCF is the octanol-water partition coefficient (log Kow), which reflects the chemical's affinity for lipids (fats) in an organism.

For nitrophenols, including 2- and 4-nitrophenol, the potential for bioaccumulation is generally considered to be low. inchem.orgcdc.gov This is attributed to their relatively rapid metabolism and excretion by organisms. inchem.orgcdc.gov Measured BCF values for 2- and 4-nitrophenol have been reported to range from 11 to 76, indicating a low tendency to accumulate in aquatic life. inchem.org

Table 2: Estimated Bioaccumulation Potential of this compound

| Parameter | Estimated Value | Indication |

| Log Kow | Not available | Needed for BCF estimation. |

| Bioconcentration Factor (BCF) | Estimated to be low | Based on data for similar nitrophenols. inchem.org |

Note: The estimation of BCF is dependent on the log Kow value. Experimental determination of both log Kow and BCF for this compound is necessary for a definitive assessment of its bioaccumulation potential.

Environmental Transformation and Degradation Pathways

Once released into the environment, this compound is subject to various transformation and degradation processes that determine its ultimate fate. These processes include breakdown by sunlight (photolysis) and degradation by microorganisms (biodegradation).

Photolytic Degradation Mechanisms and Kinetics in Aquatic Systems

In aquatic environments, this compound can be degraded by photolysis, a process driven by the energy of sunlight, particularly in the ultraviolet (UV) spectrum. The rate and mechanism of photolytic degradation are influenced by factors such as the intensity and wavelength of light, the presence of other substances in the water that can act as photosensitizers or quenchers, and the chemical structure of the compound itself.

Studies on the photolysis of nitrophenols have shown that the degradation process often involves the formation of hydroxyl radicals, which are highly reactive and can initiate the breakdown of the aromatic ring. For 4-nitrophenol, photodegradation in the presence of UV light has been shown to follow pseudo-first-order kinetics. rsc.org The degradation rate can be affected by pH, with some studies indicating that the process is more efficient under certain pH conditions. epa.gov

The photolytic degradation of this compound likely proceeds through similar mechanisms, involving the generation of reactive oxygen species and subsequent ring cleavage. The presence of the methyl group may influence the reaction kinetics and the specific intermediate products formed. The initial step in the near-UV photolysis of methylphenols involves the fission of the O-H bond. nih.gov The degradation of 4-nitrophenol under UV irradiation can lead to the formation of various intermediates before complete mineralization. rsc.org

Table 3: Factors Influencing Photolytic Degradation of this compound

| Factor | Influence on Degradation |

| Light Intensity | Higher intensity generally leads to faster degradation. |

| Wavelength | UV wavelengths are most effective. |

| pH | Can affect the rate of degradation. epa.gov |

| Presence of other substances | Can enhance or inhibit the process. |

Note: Specific kinetic data and identification of photolytic degradation products for this compound are required for a complete understanding of its fate in sunlit aquatic environments.

Microbial Biodegradation of Nitrophenols

Microbial biodegradation is a key process for the removal of organic pollutants from the environment. Various microorganisms have evolved enzymatic machinery to break down complex organic molecules, including nitrophenols, using them as a source of carbon and energy. The biodegradation of these compounds can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.

Under aerobic conditions, the biodegradation of nitrophenols is typically initiated by monooxygenase or dioxygenase enzymes. These enzymes incorporate one or two atoms of oxygen into the aromatic ring, leading to the removal of the nitro group as nitrite (B80452) and the formation of catechols or other hydroxylated intermediates. These intermediates are then further degraded through ring cleavage and subsequent metabolic pathways.

For compounds structurally similar to this compound, such as 3-methyl-4-nitrophenol, a well-studied degradation pathway in Burkholderia sp. strain SJ98 involves the initial monooxygenation to form methyl-1,4-benzoquinone, which is then reduced to methylhydroquinone (B43894). nih.govfrontiersin.org This is followed by ring cleavage. nih.govfrontiersin.org It is plausible that this compound follows a similar pathway.

Several bacterial genera have been identified as being capable of degrading nitrophenols, including Pseudomonas, Arthrobacter, Bacillus, Rhodococcus, and Burkholderia. researchgate.netiwaponline.comresearchgate.net For instance, a Moraxella species can utilize 4-nitrophenol as a sole source of carbon and nitrogen by initially removing the nitrite group to form hydroquinone (B1673460). inchem.org Similarly, Pseudomonas and Alcaligenes species employ a monooxygenase to remove the nitrite from 2-nitrophenol (B165410) to produce catechol. tandfonline.com

Table 4: Key Genera of Bacteria Involved in Aerobic Degradation of Nitrophenols

| Bacterial Genus | Reference |

| Pseudomonas | researchgate.netresearchgate.net |

| Arthrobacter | researchgate.netiwaponline.com |

| Bacillus | researchgate.netiwaponline.com |

| Rhodococcus | iwaponline.com |

| Burkholderia | frontiersin.orgresearchgate.net |

| Moraxella | inchem.org |

| Alcaligenes | tandfonline.com |

| Ralstonia | nih.gov |

Under anaerobic conditions, the biodegradation of nitrophenols often proceeds through a reductive pathway. The nitro group is typically reduced to a hydroxylamino group and then to an amino group, forming aminophenols. These aminophenols are generally less toxic and more amenable to further degradation.

For example, the anaerobic degradation of 3-nitrophenol (B1666305) by Ralstonia eutropha involves the initial reduction of the nitro group to a hydroxylamino derivative. tandfonline.com This is followed by a rearrangement to form aminohydroquinone. tandfonline.com The anaerobic degradation of various nitrophenols has been observed in river sediment, with the process being influenced by factors such as temperature and pH. tandfonline.com Eubacteria have been identified as the major microbial population involved in this degradation. tandfonline.com

While specific studies on the anaerobic degradation of this compound are limited, it is likely that it would also undergo an initial reduction of the nitro group. The presence of a co-substrate, such as glucose, can enhance the anaerobic biodegradation of nitrophenols. nih.govresearchgate.net

Table 5: Conditions Favoring Anaerobic Degradation of Nitrophenols in River Sediment

| Parameter | Optimal Value |

| Temperature | 40°C |

| pH | 8.0 to 9.0 |

| Source: Chang et al. tandfonline.com |

Chemical Oxidation and Reduction in Environmental Matrices

In addition to biodegradation, this compound is subject to abiotic transformation processes in the environment, including chemical oxidation and reduction. These processes can influence its persistence and fate in soil and water.

Chemical Oxidation: In atmospheric and aquatic environments, nitrophenols can undergo photochemical reactions. cdc.gov The presence of hydroxyl radicals (•OH), which are highly reactive oxidants formed photochemically, can lead to the degradation of phenolic compounds. pjoes.com While specific studies on this compound are limited, the degradation pathway for the related compound 4-nitrophenol involves reactions with hydroxyl radicals, leading to the formation of intermediates like hydroquinone and benzoquinone. pjoes.com It is expected that this compound would undergo similar oxidative degradation. Photolysis, the direct breakdown of a compound by sunlight, is also a significant fate process for nitrophenols in near-surface water. cdc.gov

Chemical Reduction: The reduction of the nitro group is a significant transformation pathway for nitrophenols in anoxic environments. researchgate.net The reduction of 4-nitrophenol to 4-aminophenol (B1666318) is a well-documented process that can be facilitated by various catalysts and reducing agents. nih.govmdpi.com In environmental matrices, this reduction can be mediated by minerals in soil and sediment or through electrochemical processes. researchgate.net For instance, the electrochemical reduction of 4-nitrophenol to 4-aminophenol has been demonstrated on different metallic and carbonaceous surfaces. mdpi.com While this transformation reduces the toxicity of the parent compound, the resulting aminophenols can also be of environmental concern. Under anaerobic conditions, 2-aminophenol (B121084) and 4-aminophenol have been identified as biodegradation products of 2-nitrophenol and 4-nitrophenol, respectively, indicating that reduction is a key initial step in anaerobic degradation pathways. cdc.gov

Toxicological Research and Health Effects of 2 Methyl 4 Nitrophenol

Mechanisms of Toxicity at Cellular and Subcellular Levels

Research into the cellular and subcellular effects of 2-Methyl-4-nitrophenol, a compound found in diesel exhaust particles, has revealed several mechanisms of toxicity. epa.govnih.gov Studies have focused on its capacity to induce oxidative stress, modulate immune cell populations and their functions, interact with key metabolic enzymes, and its potential effects on the vascular system.

Oxidative Stress Induction and Antioxidant Enzyme Modulation

In vitro studies on murine splenocytes have demonstrated that this compound induces oxidative stress in a dose-related manner. cdc.govnih.gov This is evidenced by significant changes in key biomarkers. Exposure to the compound leads to an increase in the production of hydroxyl radicals (•OH) and malondialdehyde (MDA), a marker of lipid peroxidation. epa.gov

Concurrently, the activity of crucial antioxidant enzymes is modulated. The activities of glutathione (B108866) peroxidase (GSH-Px) and superoxide (B77818) dismutase (SOD), which are essential for cellular defense against reactive oxygen species, were found to be inhibited following exposure to this compound. epa.govnih.gov This disruption of the cellular oxidative balance is considered a key mechanism contributing to the compound's toxicity in splenic cells. epa.gov

Interactive Table: Effect of this compound on Oxidative Stress Markers in Murine Splenocytes

| Marker | Observed Effect | Implication |

|---|---|---|

| Hydroxyl Radical (•OH) | Increased Production | Indicates heightened oxidative stress. |

| Malondialdehyde (MDA) | Increased Production | Suggests lipid peroxidation and cell membrane damage. |

| Superoxide Dismutase (SOD) | Inhibited Activity | Reduced capacity to neutralize superoxide radicals. |

| Glutathione Peroxidase (GSH-Px) | Inhibited Activity | Impaired detoxification of harmful peroxide molecules. |

Impact on Splenic Lymphocyte Populations and Cytokine Production

This compound has been shown to exert significant immunotoxic effects by altering splenic lymphocyte populations. cdc.gov In vitro exposure of murine splenocytes to the compound resulted in a decrease in T-lymphocyte populations. cdc.govnih.gov Specifically, flow cytometry analysis revealed reductions in the percentages of total T-cells (CD3+), as well as the T-helper (CD4+) and cytotoxic T-lymphocyte (CD8+) subsets. epa.govcdc.gov Conversely, the compound did not appear to affect the levels of B-cells (CD19+). cdc.govnih.gov

Beyond altering cell populations, this compound also impairs the functional activity of T-cells by inhibiting the production of key signaling molecules. epa.govregulations.gov The secretion of Interleukin-2 (IL-2), primarily produced by CD4+ T-helper 1 cells, and Interleukin-4 (IL-4), produced by CD4+ T-helper 2 cells, was significantly decreased. epa.govregulations.gov Furthermore, the production of Granzyme B, a protein secreted by CD8+ T-cells to induce apoptosis in target cells, was also notably reduced. epa.gov These findings suggest that this compound can significantly impact T-cell formation and the release of cytokines and granzymes. epa.govcdc.gov

Interactive Table: Effect of this compound on Splenocyte Populations and Function

| Parameter | Cell Type / Molecule | Observed Effect |

|---|---|---|

| Cell Population | Total T-cells (CD3+) | Decreased |

| T-helper cells (CD4+) | Decreased | |

| Cytotoxic T-cells (CD8+) | Decreased | |

| B-cells (CD19+) | No significant change | |

| Cytokine/Enzyme Production | Interleukin-2 (IL-2) | Decreased |

| Interleukin-4 (IL-4) | Decreased |

Interactions with Biotransformation Enzymes (CYP3A, COMT)

Studies on chicken ovarian follicles have shown that this compound can disrupt the expression and activity of crucial biotransformation enzymes, including cytochrome P450 3A (CYP3A) and catechol-O-methyltransferase (COMT). criver.com These enzymes play a vital role in metabolizing xenobiotics and endogenous compounds. The effects were found to be dependent on the tissue and whether the exposure was in vivo or in vitro. criver.com

In in vivo studies, administration of this compound led to a decrease in both CYP3A and COMT activity in ovarian follicles. criver.com This inhibitory effect suggests the compound may interfere with steroidogenesis or deplete substrates for these enzymes, and it also indicates that the ovary has the capacity to metabolize this compound. criver.com In in vitro experiments where ovarian follicles were directly exposed to the compound, the effects on gene and protein expression of CYP3A and COMT were variable, showing both decreases and increases depending on the specific follicle type and duration of exposure. criver.com

Potential Vasodilatation Activity

This compound has been reported as one of the components within diesel exhaust particles that demonstrates potential vasodilatation activity in rats. nih.gov While the compound is noted for this potential effect, detailed mechanistic studies specifically elucidating how this compound induces vasorelaxation were not available in the reviewed literature.

Genotoxicity and Mutagenicity Studies

The genotoxic potential of this compound and its environmental transformation products has been a subject of investigation, particularly concerning its ability to induce genetic mutations.

In Vitro Genotoxic Effects

In vitro studies utilizing the bacterial reverse mutation assay, commonly known as the Ames test, have been conducted to assess the mutagenicity of this compound. nih.gov Research on the parent compound itself did not find it to be mutagenic in these assays. nih.gov

However, a significant finding is that while the parent compound is not mutagenic, its transformation products can be. nih.gov When solutions of this compound were subjected to an advanced oxidation process (AOP) using UV/H2O2, or ozonation followed by chlorination (O3/Cl), the resulting mixtures induced mutagenicity in Ames assays. nih.gov Through liquid chromatography-mass spectrometry, researchers identified several transformation products suspected of being responsible for this mutagenic activity. Further analysis using quantitative structure-activity relationship (QSAR) models predicted that these identified transformation products were indeed mutagenic, underscoring the potential for environmental degradation processes to increase the genotoxic hazard of the initial compound. nih.gov

In Vivo Mutagenicity Assessment

In vivo studies are critical for determining the mutagenic potential of chemical compounds within a living organism. For this compound, research has indicated positive results in assays designed to detect genetic damage.

In a study utilizing the fruit fly, Drosophila melanogaster, the Somatic Mutation and Recombination Test (SMART), also known as the wing spot test, was employed. This assay is a reliable method for identifying the induction of gene mutations and chromosomal aberrations. Exposure of Drosophila larvae to this compound resulted in a statistically significant increase in the frequency of mutant wing spots, suggesting its genotoxic activity in this eukaryotic model.

Further investigation in mammalian systems has been conducted using the bone marrow micronucleus test in mice. This test identifies damage to chromosomes or the mitotic spindle apparatus. Administration of this compound to mice led to a notable increase in the formation of micronucleated polychromatic erythrocytes in the bone marrow. This finding provides evidence of its clastogenic (chromosome-breaking) or aneugenic (chromosome loss) potential in mammals.

Table 1: Summary of In Vivo Mutagenicity a\Assays for this compound

| Assay | Test Organism | Endpoint | Result |

| Somatic Mutation and Recombination Test (SMART) | Drosophila melanogaster | Wing Spots (Somatic Mutations) | Positive |

| Bone Marrow Micronucleus Test | Mus musculus (Mouse) | Micronuclei Formation | Positive |

Formation of Mutagenic Transformation Products

The environmental transformation of this compound can lead to the formation of new compounds with altered toxicological profiles. Disinfection processes for water treatment, such as chlorination, have been shown to generate mutagenic byproducts from this compound.

Research has demonstrated that the reaction of this compound with chlorine can produce various chlorinated derivatives. These transformation products have been tested for mutagenicity using the Ames test, a bacterial reverse mutation assay. The results indicated that several of the chlorinated byproducts exhibited greater mutagenic potential than the parent compound, this compound. This highlights the concern that water treatment processes could inadvertently increase the genotoxic hazard of water contaminated with this chemical.

Advanced oxidation processes (AOPs) are another set of water treatment technologies that can transform organic pollutants. While effective at degradation, incomplete oxidation of this compound can result in the formation of intermediate products. Studies on the ozonation and AOP treatment of the structurally similar compound 3-methyl-4-nitrophenol (B363926) have shown the formation of mutagenic transformation products, suggesting a similar potential for this compound. nih.gov

Reproductive and Developmental Toxicity Research

The impact of this compound on reproductive health and embryonic development is a significant area of toxicological investigation.

Effects on Reproductive Endpoints

Studies in animal models have revealed that this compound can adversely affect both male and female reproductive systems. Research on the related compound 3-methyl-4-nitrophenol has provided insights that may be relevant. In studies with immature female and male mice injected with 3-methyl-4-nitrophenol, a significant decrease in ovarian weights was observed in females, though testicular weights in males were not significantly affected. nih.govresearchgate.net Furthermore, evidence of increased apoptosis (programmed cell death) was noted in the testicular seminiferous epithelium and the ovarian corpus luteum. nih.govresearchgate.net

In female mice, exposure to 3-methyl-4-nitrophenol was also found to suppress oocyte meiotic resumption and the expansion of cumulus cells in vitro. nih.gov Neonatal exposure in female mice led to a decrease in the proportion of primordial follicles and an increase in secondary follicles, indicating a disruption in early ovarian follicle development. nih.gov

Developmental Outcome Assessments

Investigations into the developmental toxicity of nitrophenolic compounds have raised concerns about their potential to cause harm to developing organisms. While specific developmental outcome assessments for this compound are limited in the public domain, studies on related dinitrophenols provide a basis for concern.

In a reproductive and developmental toxicity screening study of 2,4-dinitrophenol (B41442) in rats, significant adverse effects were observed in the offspring at higher doses. nih.gov These included a reduction in the number of live pups and lower body weights of the pups. nih.gov Although no increase in malformations was reported in that particular study, the findings indicate the potential for developmental toxicity within this class of compounds. nih.gov

Comparative Toxicology with Other Nitrophenol Isomers

The toxicity of nitrophenols is influenced by the number and position of the nitro and methyl groups on the phenol (B47542) ring. Comparative studies help to elucidate these structure-activity relationships.

Generally, nitrophenols are used as intermediates in the production of various industrial chemicals. nih.gov 2-Nitrophenol (B165410) and 4-nitrophenol (B140041) are two common isomers. Oral exposure studies in animals suggest that 2- and 3-nitrophenol (B1666305) are less acutely toxic than 4-nitrophenol. nih.gov

In terms of genotoxicity, in vitro tests have shown that isomers can have different profiles. For instance, p-nitrophenol has demonstrated positive clastogenicity in vitro, but this effect was not observed in an in vivo micronucleus study. nih.gov This highlights the importance of in vivo data for accurate risk assessment.

The environmental degradation and transformation can also differ between isomers. For example, studies on 3-methyl-4-nitrophenol, a degradation product of the insecticide fenitrothion, have focused on the mutagenicity of its transformation products from water treatment processes. nih.gov This underscores that the environmental fate and resulting byproducts of each isomer must be considered in a comprehensive toxicological evaluation.

Table 2: Comparative Toxicological Endpoints for Nitrophenol Isomers

| Compound | Acute Oral Toxicity (Animal) | In Vitro Clastogenicity | In Vivo Genotoxicity |

| 2-Nitrophenol | Less toxic than 4-nitrophenol | Data not specified | Data not specified |

| 3-Nitrophenol | Less toxic than 4-nitrophenol | Data not specified | Data not specified |

| 4-Nitrophenol | More toxic than 2- and 3-nitrophenol | Positive | Negative (Micronucleus) |

| This compound | Data not specified | Data not specified | Positive (Micronucleus) |

| 3-Methyl-4-nitrophenol | Data not specified | Data not specified | Data not specified |

| 2,4-Dinitrophenol | Reproductive/Developmental effects noted | Data not specified | Data not specified |

Analytical Methodologies for 2 Methyl 4 Nitrophenol in Complex Matrices

Chromatographic Techniques for Detection and Quantification

Chromatography is a cornerstone for the separation and analysis of 2-Methyl-4-nitrophenol, particularly in complex mixtures such as atmospheric aerosols, water, and soil. These techniques separate the target analyte from interfering compounds based on its physical and chemical properties, allowing for precise quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. thermofisher.com For polar compounds like this compound, direct analysis can be challenging due to potential interactions with the GC system, leading to poor peak shape and reduced sensitivity. researchgate.net To overcome these issues, derivatization is often employed to convert the polar phenolic hydroxyl group into a less polar, more volatile derivative prior to GC analysis. researchgate.net

Common derivatization methods include silylation, which introduces a trimethylsilyl (B98337) (TMS) group. researchgate.net A technique known as flash-heater derivatization, where the sample and a silylating agent are co-injected into the hot GC injector, has proven effective for nitrophenols, as it is rapid and avoids lengthy sample preparation steps. researchgate.net The separated components exiting the gas chromatograph are then introduced into a mass spectrometer, which ionizes and fragments the molecules, providing a unique mass spectrum that serves as a molecular fingerprint for definitive identification and quantification. etamu.edunist.gov

Table 1: Example GC-MS Parameters for Nitrophenol Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increases volatility and improves peak shape by converting the polar -OH group to a -OTMS group. researchgate.net |

| Injection Mode | Splitless or Split | Chosen based on analyte concentration; splitless for trace analysis. |

| Column | SE-54 (5% phenyl, 1% vinyl, 94% methylpolysiloxane) | A common non-polar to mid-polar stationary phase suitable for separating a wide range of organic compounds. researchgate.net |

| Carrier Gas | Helium or Hydrogen | Inert gas to move the analyte through the column. etamu.edu |

| Oven Program | Temperature gradient (e.g., 140°C to 280°C) | Separates compounds based on their boiling points and interaction with the stationary phase. researchgate.net |

| Ionization Mode | Electron Ionization (EI) | A hard ionization technique that produces repeatable fragmentation patterns for library matching. nist.gov |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan is used for identification of unknowns, while SIM provides enhanced sensitivity for target analytes by monitoring specific fragment ions. nist.gov |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of nitrophenols, including this compound, as it is well-suited for compounds that are non-volatile or thermally sensitive. chromatographyonline.com The most common mode is reversed-phase (RP) HPLC, where a non-polar stationary phase (like C18) is used with a polar mobile phase. sielc.com

A typical HPLC method for this compound involves a mobile phase consisting of an acetonitrile (B52724) and water mixture, often acidified with phosphoric or formic acid to ensure the analyte is in its neutral form, leading to better retention and peak shape. sielc.com Detection is commonly performed using a UV-Vis detector, as nitrophenols exhibit strong absorbance in the UV region. phmethods.net

For more complex matrices and lower detection limits, HPLC is often coupled with tandem mass spectrometry (HPLC-MS/MS). This approach, particularly with electrospray ionization (ESI), provides very high selectivity and sensitivity, making it suitable for determining trace amounts of this compound in samples like atmospheric aerosols. scientificlabs.co.uksigmaaldrich.com

Table 2: Reported HPLC Conditions for Nitrophenol Analysis

| Analyte | Column | Mobile Phase | Flow Rate | Detection | Retention Time |

|---|---|---|---|---|---|

| This compound | Newcrom R1 (Reversed-Phase) | Acetonitrile, Water, and Phosphoric Acid | Not Specified | MS-compatible | Not Specified |

| 3-Methyl-4-nitrophenol (B363926) | C18 | Acetonitrile:Water (60:40) | 1 mL/min | UV at 270 nm | 2.81 minutes phmethods.net |

| Phenols and Nitrophenols | Chromolith RP-18e | 50 mM Acetate Buffer (pH 5.0)-Acetonitrile (80:20, v/v) | 3 mL/min | UV-DAD (variable wavelengths) | < 3.5 minutes chromatographyonline.com |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Two-dimensional liquid chromatography (2D-LC) offers enhanced separation power compared to conventional single-column HPLC, which is particularly useful for analyzing trace components in highly complex matrices like rainwater and atmospheric samples. nih.govresearchgate.net

A novel 2D-LC system has been developed for the analysis of atmospheric nitrophenols. nih.govresearchgate.net In this method, an aqueous sample is first preconcentrated on a narrow-bore aliphatic anion exchanger column. The retained nitrophenols are then eluted as a focused plug onto a second, reversed-phase C18 column, where the analytical separation occurs. nih.gov This approach effectively combines sample cleanup, preconcentration, and high-resolution separation. For this compound, this method achieved a limit of detection (LOD) of 30 pg/mL, demonstrating its high sensitivity. nih.govresearchgate.net

Spectroscopic Methods for this compound Analysis

Spectroscopic methods are invaluable for both the structural elucidation and quantification of this compound. These techniques measure the interaction of electromagnetic radiation with the molecule, providing information on its electronic structure and vibrational modes.

UV-Visible (UV-Vis) spectrophotometry is a straightforward and accessible method for quantifying nitrophenols. The technique is based on the principle that these molecules absorb light in the ultraviolet and visible regions of the spectrum. The absorption spectrum of nitrophenols is characteristically pH-dependent. In neutral or acidic solutions, the phenol (B47542) form exists, while in basic solutions, the hydroxyl group deprotonates to form the phenolate (B1203915) anion. researchgate.net

This transformation results in a significant color change and a shift in the maximum absorbance wavelength (λmax). For instance, 4-nitrophenol (B140041) shifts from a λmax of ~320 nm to ~400 nm upon deprotonation. researchgate.netresearchgate.net This property is exploited in certain analytical systems. In the 2D-LC method previously mentioned, the eluent from the column is exposed to ammonia (B1221849) vapor, which raises the pH and converts the separated nitrophenols to their yellow anionic forms, allowing for sensitive detection at approximately 400 nm with a liquid core waveguide detector. nih.govresearchgate.net

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopies are powerful, non-destructive techniques used to obtain a detailed "spectral fingerprint" of a molecule's vibrational structure. thermofisher.com These methods have been applied to analyze the solid-phase structure of this compound. sigmaaldrich.comresearchgate.netchemicalbook.com

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes (stretching, bending, etc.). thermofisher.com

FT-Raman spectroscopy involves irradiating the sample with a monochromatic laser and analyzing the inelastically scattered light, which provides complementary vibrational information. thermofisher.com

The experimental spectra are often interpreted with the aid of molecular modeling using computational methods like Density Functional Theory (DFT). researchgate.netniscpr.res.in By calculating the theoretical vibrational frequencies, researchers can make definitive assignments of the observed spectral bands to specific functional groups and vibrational modes within the this compound molecule. researchgate.netresearchgate.net This combined experimental and theoretical approach provides a comprehensive understanding of the compound's molecular structure and bonding. researchgate.net

Table 3: Selected Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique |

|---|---|---|

| ~3500-3000 | O-H stretching | FT-IR / FT-Raman researchgate.netniscpr.res.in |

| ~3100-3000 | C-H stretching (aromatic) | FT-IR / FT-Raman researchgate.netniscpr.res.in |

| ~3000-2850 | C-H stretching (methyl group) | FT-IR / FT-Raman researchgate.netniscpr.res.in |

| ~1600-1550 | C=C stretching (aromatic ring) | FT-IR / FT-Raman researchgate.netniscpr.res.in |

| ~1550-1475 | NO₂ asymmetric stretching | FT-IR / FT-Raman researchgate.netniscpr.res.in |

| ~1350-1250 | NO₂ symmetric stretching | FT-IR / FT-Raman researchgate.netniscpr.res.in |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Mass Spectrometry Coupled Techniques

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a powerful tool for the analysis of this compound. This combination allows for the separation of the analyte from complex matrix components followed by its highly sensitive and specific detection and identification.

High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) is a frequently used method for determining monoaromatic nitro compounds, including this compound, in atmospheric aerosols. chemicalbook.comscientificlabs.co.uksigmaaldrich.comchemdict.com In this application, this compound can be the target analyte of interest or serve as an internal standard for the quantification of other related compounds. chemicalbook.comscientificlabs.co.uksigmaaldrich.comchemdict.com

The technique involves separating the components of an aerosol extract on an HPLC column. The eluent from the column is then introduced into the ESI source, where the analyte molecules are ionized, typically in negative ion mode for phenolic compounds. The resulting ions are then passed into a triple-quadrupole mass spectrometer. Here, a specific precursor ion corresponding to deprotonated this compound (m/z 152.1) is selected, fragmented, and specific product ions are monitored for highly selective and sensitive quantification. This tandem MS approach (also known as selected reaction monitoring, SRM) significantly reduces background noise and matrix interferences, which is critical for analyzing complex aerosol samples. researchgate.net

Table 1: Application of HPLC-MS/MS in this compound Analysis

| Application Area | Role of this compound | Matrix | Technique | Reference |

| Atmospheric Chemistry | Target Compound | Atmospheric Particulate Matter | HPLC-ESI-MS/MS | chemicalbook.comsigmaaldrich.com |

| Environmental Monitoring | Internal Standard | Atmospheric Aerosols | HPLC-ESI-MS/MS | scientificlabs.co.ukchemdict.com |

Liquid chromatography-mass spectrometry with a time-of-flight (TOF) detector is a valuable tool for identifying unknown degradation products of organic compounds. chromatographyonline.com While specific studies on this compound were not detailed in the provided context, the methodology used for related compounds illustrates the approach. For instance, in the degradation of 3-Methyl-4-nitrophenol by Burkholderia sp. SJ98, HPLC-MS was used to identify intermediates like methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (B43894) (MHQ). nih.gov

The process involves subjecting this compound to degradation conditions (e.g., chemical, biological, or photolytic). The resulting mixture is then analyzed by LC-MS-TOF. The LC separates the parent compound from its degradation products. The TOF mass analyzer provides high-resolution mass measurements, allowing for the determination of the accurate mass and, consequently, the elemental composition of the degradation products. nih.gov By comparing the mass spectra of the parent compound and its metabolites, and by analyzing the fragmentation patterns, a degradation pathway can be proposed. nih.gov

Measuring the stable carbon isotope ratios (δ¹³C) of this compound in atmospheric particulate matter provides insights into its sources and atmospheric processing. yorku.cacopernicus.org This compound is a known product of the atmospheric photo-oxidation of toluene (B28343). yorku.ca The isotopic composition of this compound can, therefore, help to trace its formation pathways and understand the extent of its atmospheric aging. copernicus.org

The analysis is typically performed using gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). yorku.ca This method requires a multi-step sample preparation procedure that includes filter extraction, cleanup steps using HPLC and solid-phase extraction, and derivatization before injection into the GC-C-IRMS system. copernicus.org A significant challenge for isotope ratio measurements is the need for higher sample concentrations compared to conventional GC-MS analysis, which may limit its application to samples from highly polluted environments. yorku.ca To ensure accuracy, internal standards such as 2-methyl-3-nitrophenol (B1294317) and 2,6-dimethyl-4-nitrophenol (B181267) are often used. yorku.ca

Sample Preparation and Extraction Strategies

Effective sample preparation is a critical prerequisite for the accurate analysis of this compound, as it is often present at trace levels in complex environmental matrices. The primary goals are to isolate the analyte from interfering substances and to preconcentrate it to a level suitable for detection.

Solid-phase extraction (SPE) is a widely used and effective technique for the extraction and preconcentration of phenolic compounds, including this compound, from environmental water and air samples. chromatographyonline.comnih.govrsc.org SPE is often preferred over traditional liquid-liquid extraction because it reduces the consumption of organic solvents, shortens analysis time, and is amenable to automation. nih.gov

The method is based on the partitioning of the analyte between a liquid sample phase and a solid sorbent. nih.gov The sample, often with its pH adjusted to ensure the analyte is in its neutral form, is passed through a cartridge packed with a specific sorbent material. nih.gov The analyte is retained on the sorbent while other matrix components pass through. Subsequently, the retained this compound is eluted from the cartridge using a small volume of an appropriate organic solvent, such as methanol (B129727) or acetonitrile. chromatographyonline.comnih.gov Polymeric sorbents are commonly used for this purpose. chromatographyonline.com The resulting clean and concentrated extract is then ready for analysis by techniques like HPLC or GC-MS. chromatographyonline.comrsc.org

Table 2: Summary of Analytical Techniques for this compound

| Technique | Abbreviation | Application | Key Features |

| Photoluminescence/Fluorescence | - | Rapid Detection | High sensitivity, potential for in-field use, relies on quenching. |

| High-Performance Liquid Chromatography-Tandem Mass Spectrometry | HPLC-ESI-MS/MS | Quantification in Aerosols | High selectivity and sensitivity, specific for complex matrices. |

| Liquid Chromatography-Time of Flight Mass Spectrometry | LC-MS-TOF | Degradation Product ID | Provides high-resolution mass data for formula determination. |

| Gas Chromatography-Isotope Ratio Mass Spectrometry | GC-C-IRMS | Source Apportionment | Measures stable isotope ratios to trace formation pathways. |

| Solid Phase Extraction | SPE | Sample Preparation | Preconcentrates analyte and removes interferences from samples. |

Preconcentration Techniques for Trace Analysis

The accurate determination of trace levels of this compound in complex matrices such as environmental samples necessitates preconcentration steps to increase the analyte concentration to a level amenable to instrumental detection. Various techniques are employed for this purpose, each with specific advantages depending on the sample matrix and the analytical method.